molecular formula C7H3BrF3NO2 B2936125 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one CAS No. 2418708-25-3

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one

Cat. No. B2936125
CAS RN: 2418708-25-3
M. Wt: 270.005
InChI Key: AMONKILWZKBEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTF, and it has a molecular formula of C8H3BrF3NO2. In

Mechanism of Action

The mechanism of action of BTF is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. BTF has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTF has been shown to have significant biochemical and physiological effects. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTF has also been shown to exhibit antiviral activity against hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTF in lab experiments is its high potency and selectivity. BTF has been shown to exhibit potent activity against cancer cells and viruses at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using BTF in lab experiments is its solubility. BTF is poorly soluble in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research and development of BTF. One possible direction is the synthesis of BTF derivatives with improved solubility and bioavailability. Another direction is the investigation of BTF's potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of BTF and its potential applications in drug development.

Synthesis Methods

The synthesis of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one involves the reaction between 5-bromo-2-hydroxypyridine and 2,2,2-trifluoroacetic anhydride in the presence of a catalytic amount of pyridine. The reaction takes place at room temperature, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

BTF has been extensively studied for its potential applications in various fields of scientific research. It is used as a building block in the synthesis of various biologically active compounds such as kinase inhibitors, antiviral agents, and anti-cancer drugs. BTF is also used as a fluorescent probe to detect metal ions, and it has been shown to exhibit strong luminescence properties.

properties

IUPAC Name

5-bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(14)12-2-3)5(13)7(9,10)11/h1-2H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMONKILWZKBEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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